molecular formula C7H6BrClO3S B1651418 3-Bromo-2-methoxybenzenesulfonyl chloride CAS No. 1261794-09-5

3-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No. B1651418
CAS RN: 1261794-09-5
M. Wt: 285.54
InChI Key: JMNPYNBAUDBKPV-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxybenzenesulfonyl chloride, also known as m-Bromomesyloxylbenzene chloride, is a chemical compound that belongs to the family of aryl sulfonyl chlorides . It has a molecular weight of 285.55 .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methoxybenzenesulfonyl chloride is C7H6BrClO3S . The InChI code is 1S/C7H6BrClO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3 .

Scientific Research Applications

Catalytic Arylation

3-Bromo-2-methoxybenzenesulfonyl chloride demonstrates significant potential in the field of catalytic arylation. Skhiri et al. (2015) explored its reactivity in Pd-catalyzed desulfitative arylation, showcasing its capability to afford arylated heteroarenes without cleaving C-Br bonds, thus allowing for further transformations. This reactivity profile is essential for the synthesis of complex bi(hetero)aryls (Skhiri et al., 2015).

Synthesis of Sulfonamides

Raheja and Johnson (2001) highlighted the versatility of 4-methoxybenzenesulfonyl chloride, a related compound, as a sulfonating agent. It's utilized in the preparation of sulfonamides and as an N-protecting group, which is indicative of the potential uses of 3-Bromo-2-methoxybenzenesulfonyl chloride in similar synthetic pathways (Raheja & Johnson, 2001).

Kinetic Studies

In a study by García-Río et al. (2007), 4-methoxybenzenesulfonyl chloride was used to understand the kinetics of hydrolysis in mixed systems involving surfactants and cyclodextrins. This indicates the compound's usefulness in probing the interactions and dynamics of complex chemical systems (García-Río et al., 2007).

Spectroscopic and Theoretical Studies

Nagarajan and Krishnakumar (2018) focused on the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, which bears structural similarities to 3-Bromo-2-methoxybenzenesulfonyl chloride. Their research provides insights into the spectroscopic properties and chemical significance of such compounds, useful in various scientific applications (Nagarajan & Krishnakumar, 2018).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, one of which was a bromo-methoxy benzenesulfonamide. Their work demonstrates the potential application of such compounds in photodynamic therapy for cancer treatment, indicating a similar potential for 3-Bromo-2-methoxybenzenesulfonyl chloride in similar therapeutic contexts (Pişkin et al., 2020).

Diazo Reactions

Smalius and Naidan (2006) investigated the reactions of p-methoxybenzenesulfonyl-1,3-butadienes with various compounds, providing insight into the reactivity of methoxybenzenesulfonyl compounds in diazo reactions. This research can be extrapolated to understand the reactivity of 3-Bromo-2-methoxybenzenesulfonyl chloride in similar chemical processes (Smalius & Naidan, 2006).

Solvation Effects

The study by Ivanov et al. (2004) on the solvation effects in hydrolysis of methylbenzenesulfonyl chloride and bromide in water-rich mixtures, provides relevant information on the behavior of similar compounds like 3-Bromo-2-methoxybenzenesulfonyl chloride in solvation and hydrolysis reactions (Ivanov et al., 2004).

properties

IUPAC Name

3-bromo-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNPYNBAUDBKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258570
Record name Benzenesulfonyl chloride, 3-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxybenzenesulfonyl chloride

CAS RN

1261794-09-5
Record name Benzenesulfonyl chloride, 3-bromo-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261794-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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